4-(4-bromophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(4-bromophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18BrN3OS and its molecular weight is 416.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds like the one are often explored for their synthesis methods and chemical properties. For instance, research into practical synthesis methods of related compounds, such as 2-fluoro-4-bromobiphenyl, highlights the importance of efficient production techniques for pharmaceutical and industrial applications. These methods focus on improving yield, reducing costs, and minimizing the use of toxic or expensive reagents, which is crucial for large-scale production and environmental sustainability (Qiu et al., 2009).
Biological Activity and Medical Applications
Derivatives of pyrimidine, such as tetrahydropyrimidine derivatives, have been extensively studied for their biological activities. These compounds show a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. For example, substituted 1,2,3,4-tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity, suggesting potential for the development of new anti-inflammatory drugs (Gondkar et al., 2013).
Molecular Design and Pharmacological Profile
The stereochemistry of pharmaceutical compounds is critical for their pharmacological profile. Studies on enantiomerically pure derivatives based on pyrrolidin-2-one pharmacophore, for example, have demonstrated that the configuration of stereocenters significantly affects the biological properties of the compounds. This underscores the necessity of precise molecular design and the selection of effective stereoisomers for drug development (Veinberg et al., 2015).
Advanced Materials and Optoelectronic Applications
Compounds featuring pyrimidine and related heterocycles are not only significant in medicinal chemistry but also play a vital role in the development of advanced materials, particularly for optoelectronic applications. The incorporation of these heterocycles into π-extended conjugated systems is crucial for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. This highlights the versatility and potential of such compounds beyond pharmaceuticals (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is likely that the compound interacts with its targets in a way that inhibits their function, leading to its antileishmanial and antimalarial activities .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of theLeishmania and Plasmodium parasites .
Result of Action
The result of the compound’s action is the inhibition of the growth of Leishmania and Plasmodium parasites, leading to its antileishmanial and antimalarial effects .
properties
IUPAC Name |
4-(4-bromophenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-11-5-3-4-6-15(11)22-18(24)16-12(2)21-19(25)23-17(16)13-7-9-14(20)10-8-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSOIAWCHICESL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.